molecular formula C27H30N4O3S2 B12191164 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12191164
M. Wt: 522.7 g/mol
InChI Key: IBSLNNRMQMJNJH-JCMHNJIXSA-N
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Description

The compound 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring via a Z-configured methylidene bridge. Key structural elements include:

  • A 9-methyl group on the pyrido-pyrimidinone ring.
  • A (Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl substituent at position 3, contributing rigidity and π-conjugation.

Properties

Molecular Formula

C27H30N4O3S2

Molecular Weight

522.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H30N4O3S2/c1-17(2)34-14-6-12-28-23-21(25(32)30-13-5-7-19(4)24(30)29-23)15-22-26(33)31(27(35)36-22)16-20-10-8-18(3)9-11-20/h5,7-11,13,15,17,28H,6,12,14,16H2,1-4H3/b22-15-

InChI Key

IBSLNNRMQMJNJH-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCCCOC(C)C)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCCCOC(C)C)SC2=S

Origin of Product

United States

Preparation Methods

The synthesis of 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of thioxo and oxo groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings and functional groups allow for substitution reactions, which can be used to introduce new substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and pyrido[1,2-a]pyrimidin-4-one core are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituents on the pyrido-pyrimidinone core and the thiazolidinone ring. Below is a detailed comparison based on substituent variations, synthesis, and inferred physicochemical properties:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Substituent at Position 2 (Pyrido-Pyrimidinone) Substituent on Thiazolidinone (Position 3) Key Features
Target Compound 3-(propan-2-yloxy)propylamino 4-methylbenzyl Ether-linked alkyl chain enhances solubility; Z-configuration stabilizes π-system.
9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(4-morpholinyl)propylamino 4-methylbenzyl Morpholine group increases polarity and hydrogen-bonding capacity.
9-Methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-phenylethylamino Propyl Phenylethyl group enhances lipophilicity; propyl chain reduces steric bulk.
9-Methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-phenylethylamino Pentyl Extended alkyl chain (pentyl) increases hydrophobicity.

Key Findings:

Synthesis and Yield: The target compound’s analogs are synthesized via multi-step condensation reactions. For example, compound 9a (), a structurally simpler thiazolidinone derivative, was synthesized in 10% yield under reflux conditions, highlighting challenges in optimizing yields for such complex heterocycles . Morpholine-containing analogs (e.g., ) likely require protection/deprotection strategies for the secondary amine, increasing synthetic complexity.

Spectroscopic Characterization: ¹H-NMR data for analogs (e.g., compound 9a in ) show characteristic signals for aromatic protons (δ 6.80–7.16 ppm) and methylidene bridges (δ 7.61 ppm). The Z-configuration is confirmed by NOESY correlations . HRMS data (e.g., m/z 457.1256 for compound 9a) validate molecular formulae and aid in distinguishing substituent effects .

Physicochemical and Bioactivity Inferences: Solubility: The 3-(propan-2-yloxy)propylamino group in the target compound improves aqueous solubility compared to the morpholine analog’s polar but bulkier substituent .

QSAR Considerations: Van der Waals descriptors () suggest that substituent bulkiness (e.g., pentyl vs. propyl) influences binding pocket compatibility in enzyme targets . Hydrogen-bond donors/acceptors (e.g., morpholine’s oxygen) may enhance target affinity in polar active sites .

Biological Activity

The compound 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a pyrido[1,2-a]pyrimidine core and a thiazolidine ring, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3SC_{22}H_{26}N_4O_3S with a molecular weight of 514.7 g/mol . The unique structural characteristics include:

  • Pyrido[1,2-a]pyrimidine core : Implicated in various biological interactions.
  • Thiazolidine ring : Known for its role in modulating enzyme activity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. For example:

  • In vitro studies have shown that it can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. The presence of the thiazolidine moiety is believed to enhance this activity by interacting with microbial enzymes or membranes .

Anticancer Properties

The compound has demonstrated notable anticancer effects:

  • Cytotoxicity assays reveal that it reduces cell viability in several cancer cell lines, including glioblastoma multiforme. The mechanism may involve the inhibition of specific cellular pathways crucial for cancer cell survival .

Antiviral Activity

Preliminary studies suggest potential antiviral effects:

  • The compound may interfere with viral replication processes through interactions with viral proteins or host cell receptors .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. Key observations include:

  • Variations in substituents on the thiazolidine ring significantly affect antimicrobial potency.
  • The presence of specific functional groups enhances cytotoxicity against cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 (μM)Mechanism of Action
AntimicrobialE. coli, S. aureus15.6Membrane disruption
AnticancerU937 (leukemia)16.23Apoptosis induction
AntiviralHIV12.5Inhibition of viral entry

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : The thiazolidine component may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Gene Expression Modulation : The pyrido[1,2-a]pyrimidine core may bind to nucleic acids, influencing gene expression patterns critical for cellular functions .

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